molecular formula C11H14O4 B043089 (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid CAS No. 325793-65-5

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Cat. No. B043089
M. Wt: 210.23 g/mol
InChI Key: FMJUDUJLTNVWCH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Another synthetic route involves the preparation of ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate via a racemic synthetic route, achieving a yield and ee value of 95% and 98.3%, respectively (Cai Xiao & Xie Bing, 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies reveal the compound's crystallization in centrosymmetric space groups, primarily stabilized through intramolecular and intermolecular interactions, including hydrogen bonds and carbonyl contacts. The stabilization forces and vibrational modes of the interacting groups have been thoroughly analyzed, providing insights into the compound's structural properties (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

The compound has been involved in various chemical reactions, including esterification, hydrolysis under basic conditions, and chemical resolution with chiral amines. These reactions are critical for synthesizing the compound and achieving high yields and enantiomeric excess values. The process development for the enantioselective enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate to S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid highlights the interdisciplinary approach combining biotechnology and chemistry technologies for large-scale production (H. Deussen et al., 2003).

Scientific Research Applications

  • It can be used in chemical reactions for synthesizing various compounds, as demonstrated in a study by Xiao and Xie (2006) on its synthesis (Cai & Xie, 2006).

  • Certain derivatives of this compound, such as (S)-2-(1-carboxy-2-α 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl-propionic acid, have been shown to have antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998) (Cobb et al., 1998).

  • Its chiral resolution can produce a single S-isomer suitable for industrial production, with notable yield and optical purity, as shown in a study by Hui-qian (2015) (Wei, 2015).

  • The chemoenzymatic synthesis of related compounds, such as 3-hydroxy- and 3-amino-3-phenylpropanoic acid, has been used to study the effects of asymmetric reduction and hydrolytic kinetic resolution on whole cell systems (Varga et al., 2013) (Varga, Zaharia, Nógrádi, & Poppe, 2013).

  • It has been synthesized from L-tyrosine with significant yield and enantiomeric excess, indicating potential for large-scale production (Du, 2007) (Du, 2007).

  • Another compound, Compound I, which is structurally related to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, has been found to activate both PPARα and α, correcting impaired insulin and glucose tolerance in mice, indicating potential anti-diabetic activity (Cai et al., 2006) (Cai, Liu, Li, Guo, & Shen, 2006).

Safety And Hazards

The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid” are not specified in the retrieved data.

properties

IUPAC Name

(2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUDUJLTNVWCH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431569
Record name (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

CAS RN

325793-65-5
Record name (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325793-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 2
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 5
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 6
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Citations

For This Compound
1
Citations
P Sauerberg, JP Mogensen, L Jeppesen… - Bioorganic & medicinal …, 2007 - Elsevier
Computational analysis of the ligand binding pocket of the three PPAR receptor subtypes was utilized in the design of potent PPARα agonists. Optimum PPARα potency and selectivity …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.